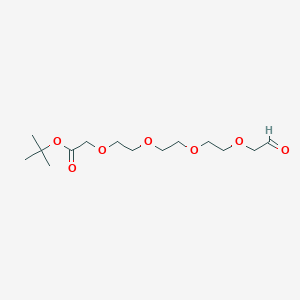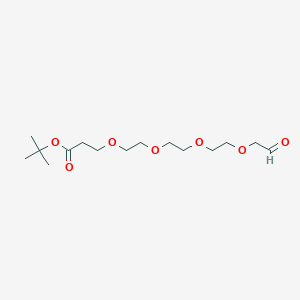
Alprenolol tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alprenolol tartrate is a 5-HT1A antagonist.
科学的研究の応用
Cellulose Matrices for Drug Release
Alprenolol has been studied in the context of controlled drug release. Rao, Devi, and Buri (1988) investigated the release of alprenolol HCl from cellulose matrices, finding that mixing the drug with an optimum amount of polymers achieved zero-order release profiles (Rao, Devi, & Buri, 1988).
Beta-Adrenergic Receptor Studies
Research by Mukherjee et al. (1975) used alprenolol to identify binding sites in frog erythrocyte membranes. These sites were found to have characteristics expected of beta-adrenergic receptors linked to adenylate cyclase (Mukherjee, Caron, Coverstone, & Lefkowitz, 1975).
Zero-Order Release in Hydrophilic Matrix Tablets
Baveja, Rao, and Devi (1987) explored a technique to achieve nearly zero-order release from hydrophilic matrix tablets using alprenolol hydrochloride as a model drug. This technique involved optimizing the ratio of drug and polymer for controlled drug release (Baveja, Rao, & Devi, 1987).
Enantioselective Distribution in Two-Phase Systems
Abe et al. (1995) studied the distribution behaviors of alprenolol enantiomers in a two-phase system involving a chloroform solution of dialkyl L-tartrate and an aqueous solution of boric acid. This research contributes to understanding the enantioselective properties of compounds like alprenolol (Abe, Shoji, Kobayashi, Wang, Asai, & Nishizawa, 1995).
Radioligand Studies for Beta-Adrenergic Receptors
Randall, Altman, and Lefkowitz (1977) documented the use of (-)-[3H]dihydroalprenolol as a radioligand for studying beta-adrenergic receptors. Their research focused on the structure and biological activity of this compound (Randall, Altman, & Lefkowitz, 1977).
特性
CAS番号 |
21378-88-1 |
|---|---|
分子式 |
C19H29NO8 |
分子量 |
399.44 |
IUPAC名 |
2-Propanol, 1-((1-methylethyl)amino)-3-(2-(2-propenyl)phenoxy)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt) |
InChI |
1S/C15H23NO2.C4H6O6/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3;5-1(3(7)8)2(6)4(9)10/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChIキー |
MADUQKMQKQDWJH-LREBCSMRSA-N |
SMILES |
CC(C)NCC(COc1ccccc1CC=C)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Alprenolol tartrate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



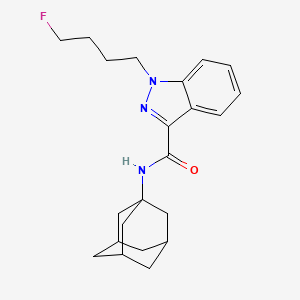

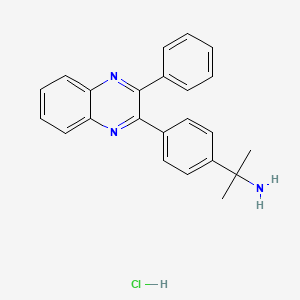
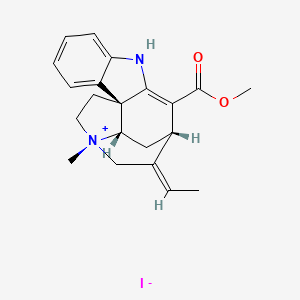


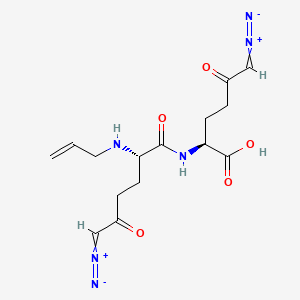
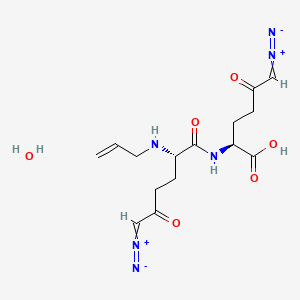
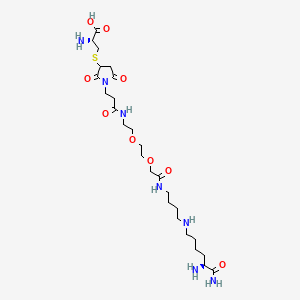
![[(2R,3R,4S)-2-[(3R,4aR,6aR,12S,12aS,12bR)-8,11,12-trihydroxy-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthen-9-yl]-4-methylhexan-3-yl] acetate](/img/structure/B605278.png)


